molecular formula C17H18ClN5O B14969139 1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclopentanamine

1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclopentanamine

Cat. No.: B14969139
M. Wt: 343.8 g/mol
InChI Key: PQDYVYLTVFDCPL-UHFFFAOYSA-N
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Description

1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOPENTAN-1-AMINE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOPENTAN-1-AMINE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the coupling of the tetrazole ring with a chlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Furan Moiety: The furan group is introduced via a nucleophilic substitution reaction.

    Cyclopentanamine Formation: The final step involves the formation of the cyclopentanamine structure through a series of reduction and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOPENTAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms of the tetrazole ring.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOPENTAN-1-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The chlorophenyl and furan groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-CHLOROPHENYL)-1H-TETRAZOL-5-YL]-N-METHYLCYCLOPENTAN-1-AMINE
  • **1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-(THIOPHEN-2-YL)METHYLCYCLOPENTAN-1-AMINE

Uniqueness

1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]CYCLOPENTAN-1-AMINE is unique due to the presence of the furan moiety, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new bioactive molecules.

Properties

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)tetrazol-5-yl]-N-(furan-2-ylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C17H18ClN5O/c18-13-5-7-14(8-6-13)23-16(20-21-22-23)17(9-1-2-10-17)19-12-15-4-3-11-24-15/h3-8,11,19H,1-2,9-10,12H2

InChI Key

PQDYVYLTVFDCPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NN=NN2C3=CC=C(C=C3)Cl)NCC4=CC=CO4

Origin of Product

United States

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